molecular formula C9H12BrN5S B10954110 5-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol

5-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10954110
M. Wt: 302.20 g/mol
InChI Key: ZGASMOQCQPSFIO-UHFFFAOYSA-N
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Description

5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic compound that features a pyrazole and triazole moiety. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from commercially available precursors. The process often includes:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of pyrazole and triazole moieties, which can confer distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C9H12BrN5S

Molecular Weight

302.20 g/mol

IUPAC Name

3-[1-(4-bromopyrazol-1-yl)propan-2-yl]-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H12BrN5S/c1-6(4-15-5-7(10)3-11-15)8-12-13-9(16)14(8)2/h3,5-6H,4H2,1-2H3,(H,13,16)

InChI Key

ZGASMOQCQPSFIO-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)Br)C2=NNC(=S)N2C

Origin of Product

United States

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